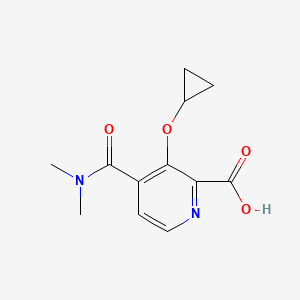
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of picolinic acid, which is known for its role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and dimethylcarbamoyl groups. The specific synthetic route may vary, but a common method includes:
Starting Material: Picolinic acid or its derivatives.
Reagents: Cyclopropyl bromide, dimethylcarbamoyl chloride.
Catalysts: Base catalysts such as triethylamine.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or dimethylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another derivative of picolinic acid with different functional groups.
3-Carbamoyl-α-picolinic acid: Known for its use in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is unique due to its specific combination of cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)8-5-6-13-9(12(16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
APZVOLVSVZQPHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








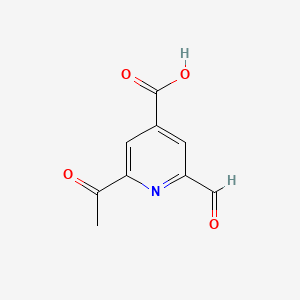

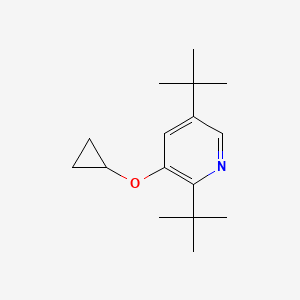
![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
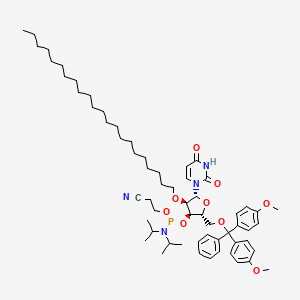
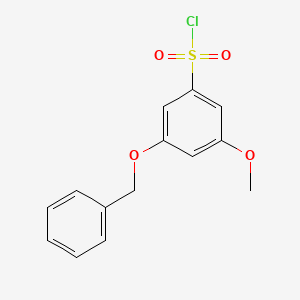
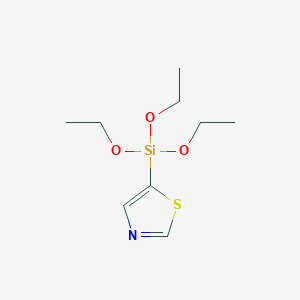
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
